

Technical Guide: Biological Profile and Applications of 2-Fluorophenethyl Alcohol

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Compound of Interest

Compound Name:	2-Fluorophenethyl alcohol
CAS No.:	50919-06-7
Cat. No.:	B031086

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Executive Summary

2-Fluorophenethyl alcohol (2-FPEA) is a specialized fluorinated aromatic alcohol derived from phenethyl alcohol (PEA). While the parent compound, PEA, is a ubiquitous antimicrobial agent and fragrance ingredient found in rose oil, the introduction of a fluorine atom at the ortho (2-) position significantly alters its physicochemical and biological profile.

This guide details the biological activities of 2-FPEA, focusing on its role as a metabolic probe, a bioisostere in drug design (specifically for gastrin antagonists), and its antimicrobial potential. By leveraging the "fluorine effect"—which enhances lipophilicity and metabolic stability—2-FPEA serves as a critical scaffold in medicinal chemistry for optimizing drug pharmacokinetics.

Physicochemical Basis & The Fluorine Effect

The biological activity of 2-FPEA is governed by the bioisosteric replacement of hydrogen with fluorine. This substitution imparts unique electronic and steric properties without significantly changing the molecule's size (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Structural Properties

- IUPAC Name: 2-(2-Fluorophenyl)ethanol
- CAS Number: 50919-06-7
- Molecular Formula: C₈H₉FO
- Molecular Weight: 140.15 g/mol

The "Fluorine Effect" on Bioactivity

The ortho-fluorine substitution influences the molecule's interaction with biological systems in three key ways:

- **Lipophilicity Enhancement:** The high electronegativity of fluorine lowers the pKa of neighboring protons and increases the overall lipophilicity (LogP). This facilitates superior penetration through the lipid bilayer of microbial cell membranes and the blood-brain barrier compared to non-fluorinated PEA.
- **Metabolic Blocking:** The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the phenyl ring resistant to oxidative metabolism at the ortho position.
- **Conformational Bias:** The fluorine atom can induce specific conformational preferences via electrostatic interactions, potentially locking the molecule into a bioactive conformation for receptor binding (e.g., in gastrin antagonists).

Antimicrobial & Preservative Mechanism

While direct Minimum Inhibitory Concentration (MIC) data for 2-FPEA is often proprietary, its activity is mechanistically analogous to PEA but modulated by its fluorination.

Mechanism of Action: Membrane Disruption

Like PEA, 2-FPEA acts primarily as a membrane-active agent. The amphiphilic nature of the molecule allows it to partition into the lipid bilayer of bacteria and fungi.

- **Step 1: Partitioning:** The hydrophobic phenethyl tail inserts into the bacterial cell membrane.

- Step 2: Fluidity Alteration: Accumulation of the alcohol disrupts the ordering of acyl chains in the lipid bilayer, increasing membrane fluidity.
- Step 3: Permeability Increase: The structural integrity of the membrane is compromised, leading to the leakage of essential intracellular ions (specifically K⁺) and metabolites, eventually causing cell death (bactericidal effect) or growth inhibition (bacteriostatic effect).

Comparative Efficacy: Due to the increased lipophilicity from the fluorine substituent, 2-FPEA is predicted to have a higher partition coefficient than PEA, potentially resulting in enhanced antimicrobial potency at lower concentrations, particularly against Gram-negative bacteria where outer membrane penetration is the rate-limiting step.

Metabolic Pathway & Pharmacokinetics

2-FPEA undergoes oxidative metabolism similar to endogenous phenethyl alcohol but with altered kinetics due to the fluorine atom.

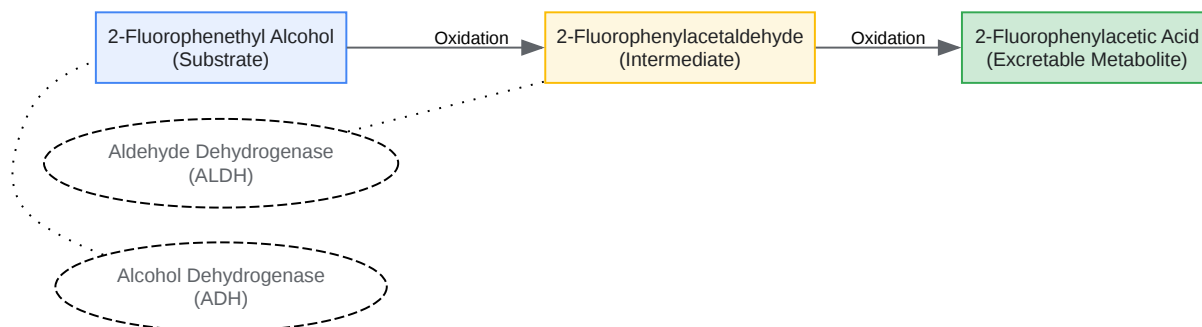
Oxidative Metabolism

The primary metabolic route involves the sequential oxidation of the alcohol group to a carboxylic acid. This pathway is mediated by cytosolic enzymes in the liver.

- Phase I (Oxidation): Alcohol Dehydrogenase (ADH) oxidizes 2-FPEA to 2-fluorophenylacetaldehyde.
- Phase II (Oxidation): Aldehyde Dehydrogenase (ALDH) rapidly converts the intermediate aldehyde into 2-fluorophenylacetic acid.

Pathway Visualization

The following diagram illustrates the oxidative metabolic pathway of 2-FPEA.



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Caption: Sequential oxidative metabolism of 2-FPEA by hepatic dehydrogenases.

Pharmaceutical Applications

2-FPEA is predominantly utilized as a high-value intermediate in the synthesis of peptide mimetics and receptor antagonists.

Gastrin Receptor Antagonists

One of the most significant applications of 2-FPEA is in the synthesis of Gastrin/CCK-B receptor antagonists.

- Role: The 2-fluorophenethyl moiety mimics the C-terminal phenylalanine residue of endogenous gastrin.
- Mechanism: By replacing the native phenylalanine with a fluorinated analog, the resulting drug molecule maintains receptor affinity while resisting enzymatic degradation (proteolysis), thereby extending the drug's half-life in vivo.
- Therapeutic Target: These antagonists are investigated for treating peptic ulcers, gastrointestinal malignancies, and anxiety disorders (via CCK-B modulation).

Synthetic Utility Table

Application Area	Function of 2-FPEA Moiety	Benefit
Peptidomimetics	Bioisostere for Phenylalanine	Increases metabolic stability against proteases.
CNS Drugs	Lipophilic Scaffold	Enhances Blood-Brain Barrier (BBB) permeability.
Agrochemicals	Fluorinated Building Block	Increases persistence and potency of fungicides.

Safety & Toxicology

Signal Word:WARNING

GHS Hazard Classification

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Precautions

- PPE: Wear nitrile gloves and safety goggles.
- Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., nitric acid, peroxides).
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-FPEA against *S. aureus*.

- Preparation: Dissolve 2-FPEA in 5% DMSO/Water to create a stock solution of 20 mg/mL.
- Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range: 0.1 mg/mL to 10 mg/mL).
- Inoculation: Add 10 μ L of standardized bacterial suspension (5×10^5 CFU/mL) to each well.
- Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (Sterile MHB + DMSO).
- Incubation: Incubate plates at 37°C for 24 hours.
- Readout: Determine MIC as the lowest concentration showing no visible turbidity.

Protocol 2: Synthesis of 2-Fluorophenylacetic Acid (Metabolic Simulation)

Objective: To chemically simulate the biological oxidation of 2-FPEA.

- Reagents: **2-Fluorophenethyl alcohol** (1.0 eq), Jones Reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$), Acetone.
- Setup: Cool a solution of 2-FPEA in acetone to 0°C in an ice bath.
- Addition: Dropwise add Jones Reagent until the orange color persists.
- Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
- Workup: Quench with isopropanol (to destroy excess oxidant). Filter the green chromium salts.
- Extraction: Evaporate acetone, dissolve residue in EtOAc, wash with water, and dry over MgSO_4 .
- Purification: Recrystallize from hexane/EtOAc to yield 2-fluorophenylacetic acid.

References

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